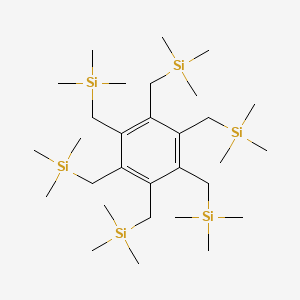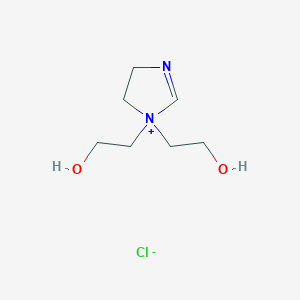
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is a chemical compound with a unique structure that includes an imidazolium core substituted with hydroxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of imidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium core can be reduced under specific conditions to yield different imidazole derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced imidazole derivatives, and substituted imidazolium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The imidazolium core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazolium derivatives with different substituents, such as:
- 1,1-Bis(2-hydroxyethyl)-3-methylimidazolium chloride
- 1,1-Bis(2-hydroxyethyl)-2-ethylimidazolium chloride
- 1,1-Bis(2-hydroxyethyl)-4,5-dimethylimidazolium chloride
Uniqueness
1,1-Bis(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyethyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63837-04-7 |
|---|---|
Molekularformel |
C7H15ClN2O2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
2-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C7H15N2O2.ClH/c10-5-3-9(4-6-11)2-1-8-7-9;/h7,10-11H,1-6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BVQSXBJVEVTCEF-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+](C=N1)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



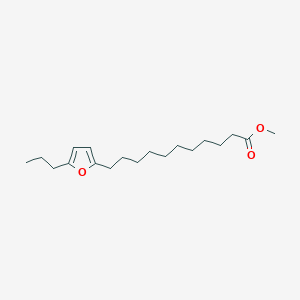
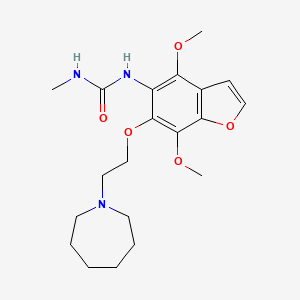
![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

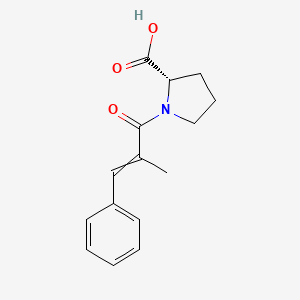


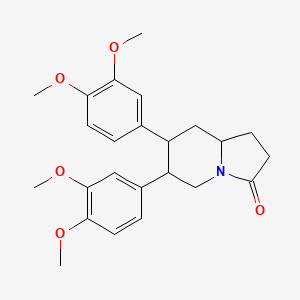
stannane](/img/structure/B14485260.png)



